molecular formula C19H21N3OS B11486341 N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-N'-(4-methoxybenzylidene)benzene-1,4-diamine

N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-N'-(4-methoxybenzylidene)benzene-1,4-diamine

Cat. No.: B11486341
M. Wt: 339.5 g/mol
InChI Key: GVIFGHURBHCNMK-UHFFFAOYSA-N
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Description

N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-N-(4-{[(4-methoxyphenyl)methylene]amino}phenyl)amine is a complex organic compound that features a thiazole ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-N-(4-{[(4-methoxyphenyl)methylene]amino}phenyl)amine typically involves multiple steps. One common method includes the condensation of 4-methoxybenzaldehyde with 4-aminobenzylamine to form the Schiff base, which is then cyclized with 2-aminothiazole under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-N-(4-{[(4-methoxyphenyl)methylene]amino}phenyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-N-(4-{[(4-methoxyphenyl)methylene]amino}phenyl)amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-N-(4-{[(4-methoxyphenyl)methylene]amino}phenyl)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-N-(4-{[(4-methoxyphenyl)methylene]amino}phenyl)amine
  • N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-N-(4-{[(4-hydroxyphenyl)methylene]amino}phenyl)amine

Uniqueness

N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-N-(4-{[(4-methoxyphenyl)methylene]amino}phenyl)amine stands out due to its unique combination of a thiazole ring and a methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H21N3OS

Molecular Weight

339.5 g/mol

IUPAC Name

N-[4-[(4-methoxyphenyl)methylideneamino]phenyl]-5,5-dimethyl-4H-1,3-thiazol-2-amine

InChI

InChI=1S/C19H21N3OS/c1-19(2)13-21-18(24-19)22-16-8-6-15(7-9-16)20-12-14-4-10-17(23-3)11-5-14/h4-12H,13H2,1-3H3,(H,21,22)

InChI Key

GVIFGHURBHCNMK-UHFFFAOYSA-N

Canonical SMILES

CC1(CN=C(S1)NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)OC)C

Origin of Product

United States

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